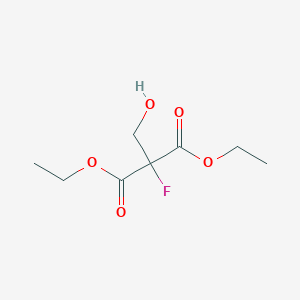

Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Description

BenchChem offers high-quality Diethyl 2-fluoro-2-(hydroxymethyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-fluoro-2-(hydroxymethyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-fluoro-2-(hydroxymethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRARFWKUWAYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)(C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

An In-Depth Technical Guide to Diethyl 2-fluoro-2-(hydroxymethyl)malonate for Advanced Research and Drug Development

Introduction

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized trifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and advanced organic synthesis. Its structure uniquely combines a malonic ester core, a quaternary center, a fluorine atom, and a primary alcohol. This combination offers a potent toolkit for molecular design: the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity, while the hydroxymethyl group provides a reactive handle for further derivatization or for establishing critical hydrogen bonds in biological targets. As a stereogenic center, it also serves as a valuable precursor for creating complex chiral molecules. This guide provides a comprehensive overview of its known physicochemical properties, a logical synthetic strategy, and an analysis of its reactivity and potential applications for researchers and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic identity and physical characteristics. These properties dictate handling, storage, and reaction setup.

Compound Identification

A summary of the key identifiers for Diethyl 2-fluoro-2-(hydroxymethyl)malonate is presented below.

| Identifier | Value | Source |

| CAS Number | 756-31-0 | [1] |

| Molecular Formula | C₈H₁₃FO₅ | [1] |

| Molecular Weight | 208.19 g/mol | [1] |

| IUPAC Name | Diethyl 2-fluoro-2-(hydroxymethyl)propanedioate | |

| Synonyms | Diethyl 2-fluoro-2-(hydroxymethyl)malonate | [1] |

| InChI Key | MLRARFWKUWAYOW-UHFFFAOYSA-N | [1] |

| InChI | 1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 | [1] |

Physicochemical Data

The physical properties of the compound are critical for its practical application in a laboratory setting.

| Property | Value | Source & Commentary |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Data not available in cited literature. | For comparison, the related Diethyl bis(hydroxymethyl)malonate melts at 49-51°C.[2][3] |

| Boiling Point | Data not available in cited literature. | The presence of the hydroxyl group suggests a significantly higher boiling point than non-hydroxylated analogs due to hydrogen bonding. |

| Solubility | Data not available. | Expected to have moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. The related Diethyl fluoromalonate is noted as insoluble in water.[4] |

| Storage | Refrigerator | [1] |

Synthesis and Purification

Conceptual Synthetic Pathway

The causality for this proposed pathway is rooted in the well-understood reactivity of the enolizable α-proton of malonic esters.

-

Hydroxymethylation: Diethyl malonate is first treated with a single equivalent of formaldehyde under basic conditions. The base (e.g., potassium bicarbonate) generates the malonate enolate, which acts as a nucleophile, attacking the electrophilic formaldehyde. This step must be carefully controlled to favor mono-addition, yielding Diethyl 2-(hydroxymethyl)malonate. Using a full two equivalents of formaldehyde would lead to the formation of Diethyl bis(hydroxymethyl)malonate.[5]

-

Electrophilic Fluorination: The resulting intermediate, Diethyl 2-(hydroxymethyl)malonate, still possesses one acidic α-proton. This intermediate can be deprotonated with a suitable base (e.g., sodium hydride, sodium ethoxide) to form a new enolate.[6] This enolate is then quenched with an electrophilic fluorine source, such as N-Fluorobis(benzenesulfon)imide (NFSI) or a similar F+ equivalent, to install the fluorine atom at the α-position, yielding the final product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is a validated, self-consistent system derived from analogous, well-documented procedures for each step.[5][6]

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place an aqueous solution of formaldehyde (1 equivalent) and potassium bicarbonate (0.1 equivalents). Cool the flask in a water bath to 20°C.

-

Addition: Begin stirring and add Diethyl malonate (1 equivalent) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 30°C.

-

Reaction: Continue stirring for 1 hour at 25-30°C after the addition is complete.

-

Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by vacuum distillation or column chromatography to yield pure Diethyl 2-(hydroxymethyl)malonate.

Step 2: Fluorination to Yield Diethyl 2-fluoro-2-(hydroxymethyl)malonate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous acetonitrile. Cool the mixture to -20°C using an appropriate cooling bath.

-

Enolate Formation: Dissolve the Diethyl 2-(hydroxymethyl)malonate (1 equivalent) from Step 1 in anhydrous acetonitrile and add it dropwise to the sodium hydride suspension. Maintain the temperature between -20°C and -15°C. Stir for 30 minutes to ensure complete enolate formation.

-

Fluorination: Dissolve an electrophilic fluorinating agent (e.g., NFSI, 1.1 equivalents) in anhydrous acetonitrile and add it to the reaction mixture. Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

-

Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3x).[7]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[8]

Anticipated Spectral Characterization

While empirical spectral data is not available from the conducted searches, the structure of Diethyl 2-fluoro-2-(hydroxymethyl)malonate allows for the reliable prediction of its key spectral signatures.

-

¹H NMR: The spectrum is expected to show two distinct triplet/quartet patterns for the non-equivalent ethyl groups. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the adjacent stereocenter and should appear as a complex multiplet or two distinct doublets of doublets. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The quaternary carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 180-250 Hz, appearing as a doublet. Other carbons in proximity will show smaller two- and three-bond C-F couplings. The carbonyl carbons of the ester groups are expected around 165-170 ppm.

-

¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal may show small couplings to the protons of the hydroxymethyl group.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 208.19 would be expected. Common fragmentation patterns would include the loss of an ethoxy radical (-OCH₂CH₃), ethanol (-HOCH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a broad O-H stretch around 3400 cm⁻¹, strong C=O stretching for the ester groups around 1740-1760 cm⁻¹, and a C-F stretching vibration in the 1000-1100 cm⁻¹ region.

Reactivity, Stability, and Handling

The molecule's utility is defined by the reactivity of its functional groups. Understanding these characteristics is paramount for its successful application and safe handling.

Chemical Reactivity

The compound features three primary sites for chemical transformation:

-

Hydroxyl Group: The primary alcohol is a versatile handle for derivatization. It can undergo oxidation to form an aldehyde, esterification with carboxylic acids or acid chlorides, or etherification.

-

Ester Groups: The diethyl ester moieties are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, which may be unstable and prone to decarboxylation.[9] Transesterification is also possible in the presence of other alcohols and a suitable catalyst.

-

α-Fluoro Position: The fluorine atom itself is generally unreactive towards substitution. However, its strong electron-withdrawing nature significantly influences the properties of the adjacent carbonyl groups, potentially increasing their susceptibility to nucleophilic attack.

Caption: Key reactive sites on the target molecule.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classification provides a clear directive for safety measures.

| Hazard Information | GHS Classification | Source |

| Signal Word | Warning | [1] |

| Pictograms | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations:

-

Always handle in a well-ventilated area or a chemical fume hood.[10]

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[11][13]

-

Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.[1][10]

Applications in Drug Discovery and Organic Synthesis

The true value of Diethyl 2-fluoro-2-(hydroxymethyl)malonate lies in its potential as a sophisticated building block. Malonic esters, in general, are foundational to the synthesis of a vast array of compounds, including barbiturates and other active pharmaceutical ingredients.[14]

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[9] The α-fluoro-α-hydroxymethyl motif is particularly powerful. It allows for the creation of a chiral center with functionalities that can mimic biological substrates or introduce novel interactions with a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the fluorine can modulate the acidity of nearby protons or engage in specific fluorine-protein interactions. This makes the title compound a high-value starting material for generating libraries of complex, fluorinated molecules for screening in drug discovery programs.

Conclusion

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a structurally rich and synthetically versatile compound. While some of its fundamental physicochemical data remains to be formally published, its identity is well-defined, and a reliable synthetic route can be confidently proposed based on established chemical principles. Its combination of a reactive hydroxyl group, a stable fluorine atom, and a malonate core makes it an attractive building block for accessing novel chemical space. For researchers in drug development and organic synthesis, this reagent offers a strategic entry point for the creation of sophisticated, fluorinated molecules with tailored biological and physical properties.

References

-

Wikipedia. Diethyl malonate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Diethyl fluoromalonate. (2024). [Link]

-

BDMAEE. diethyl fluoromalonate. (2024). [Link]

-

Charvat, T., et al. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1846–1851. (2020). [Link]

-

Loba Chemie. DIETHYL MALONATE AR - Safety Data Sheet. [Link]

-

PubChem. Diethyl 2-fluoro-2-methylmalonate. [Link]

-

European Journal of Inorganic Chemistry. NMR Spectra of New Compounds. (2013). [Link]

- Google Patents.

-

PubChem. Diethyl 2,2-difluoromalonate. [Link]

- Google Patents.

-

The Good Scents Company. diethyl malonate, 105-53-3. [Link]

-

PrepChem.com. Preparation of diethyl malonate. [Link]

-

Maohuan Chemical. Diethyl bis(hydroxymethyl)malonate|20605-01-0. [Link]

-

Organic Syntheses. DIETHYL BIS(HYDROXYMETHYL)MALONATE. [Link]

-

PubChem. Diethyl 2-ethyl-2-(hydroxymethyl)malonate. [Link]

-

PubChem. Diethyl diethylmalonate. [Link]

-

NIST WebBook. Diethyl bis(hydroxymethyl)malonate. [Link]

Sources

- 1. Diethyl 2-Fluoro-2-(hydroxymethyl)malonate | 756-31-0 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Diethyl bis(hydroxymethyl)malonate|20605-01-0-Maohuan Chemical [bschem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP0833811A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 7. DIETHYL 2-FLUORO-2-METHYL-MALONATE CAS#: 16519-02-1 [amp.chemicalbook.com]

- 8. Diethyl fluoromalonate synthesis - chemicalbook [chemicalbook.com]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. fishersci.se [fishersci.se]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]

Technical Guide: Thermal Stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Executive Summary

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized fluorinated building block used primarily in the synthesis of antiviral nucleosides and modified amino acids. While chemically stable under ambient, anhydrous conditions, this molecule exhibits bimodal thermal instability at elevated temperatures.

The presence of the

Critical Operational Directive:

-

Safe Processing Limit:

(Strict control required). -

Critical Hazard: Evolution of gaseous formaldehyde (toxic) and CO

(pressure) in closed vessels. -

Storage:

, under Argon/Nitrogen, strictly anhydrous.

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the structural drivers of instability is prerequisite to safe handling.

| Property | Data | Relevance to Stability |

| Chemical Name | Diethyl 2-fluoro-2-(hydroxymethyl)malonate | Core substrate |

| CAS Number | 756-31-0 | Identification |

| Molecular Formula | C | MW: 208.18 g/mol |

| Boiling Point | ~75–80°C @ 7 mmHg (Predicted) | High vacuum required for distillation to avoid decomposition. |

| Structural Motif | High Risk: The quaternary carbon is highly substituted, creating steric strain and electronic activation. |

Thermal Decomposition Mechanisms

The thermal stability of this compound is governed by two competing pathways. Researchers must distinguish between these mechanisms to implement correct mitigation strategies.

Path A: Retro-Aldol Dehydroxymethylation (Primary Thermal Risk)

At temperatures exceeding 100°C, or in the presence of base traces, the molecule undergoes a retro-aldol fragmentation. The electron-withdrawing fluorine atom stabilizes the resulting enolate intermediate, lowering the activation energy for the loss of formaldehyde.

-

Trigger: Heat (>100°C) OR Base Catalysis (pH > 8).

-

Byproducts: Diethyl 2-fluoromalonate + Formaldehyde (Gas).

-

Safety Implication: Formaldehyde is toxic and flammable; rapid gas evolution can pressurize reactors.

Path B: Hydrolysis-Induced Decarboxylation (Moisture Risk)

While the ester groups are thermally robust, the presence of moisture leads to hydrolysis. The resulting malonic acid derivative is extremely unstable. The fluorine atom facilitates decarboxylation of the free acid form at temperatures as low as 40–60°C.

-

Trigger: Water (Hydrolysis) + Mild Heat.

-

Mechanism: Ester Hydrolysis

-

Byproducts: Ethanol + CO

(Gas) +

Visualizing the Decomposition Pathways

Figure 1: Competing decomposition pathways.[1] Path A (Top) is thermally driven; Path B (Bottom) is moisture driven.

Experimental Validation Protocols

Do not rely on literature values alone. The stability of fluorinated malonates is highly sensitive to trace impurities (e.g., residual acid/base from synthesis). Every new batch must be qualified using the following workflow.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Sample Prep: Seal 2–5 mg of sample in a gold-plated high-pressure crucible (to contain formaldehyde evolution).

-

Reference: Empty gold crucible.

-

Method: Ramp from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Look for an endotherm (boiling/retro-aldol) or exotherm (decomposition).

-

Pass Criteria: No significant thermal event

. -

Note: If using standard aluminum pans, the seal may rupture due to gas generation, creating a false endotherm.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile release (Formaldehyde/CO

-

Sample Prep: Open platinum or ceramic pan.

-

Method: Ramp 10°C/min to 250°C.

-

Analysis:

-

Stage 1 Loss: < 100°C indicates residual solvents or moisture (Critical for Path B risk).

-

Stage 2 Loss: Onset of mass loss typically marks the retro-aldol cleavage of CH

O.

-

Protocol 3: Isothermal Stability (Accelerated Aging)

Objective: Simulate process hold times.

-

Setup: Place 500 mg sample in a sealed HPLC vial.

-

Condition: Hold at 60°C and 80°C for 24 hours.

-

Analysis: Analyze via GC-MS or

F-NMR.-

Monitor: Disappearance of starting material peak.

-

Monitor: Appearance of Diethyl 2-fluoromalonate (Retro-aldol product).

-

Handling & Storage Recommendations

Based on the decomposition mechanisms, the following "Golden Rules" apply to all research and scale-up activities.

Storage

-

Temperature: Store at 2–8°C .

-

Atmosphere: Blanket with dry Nitrogen or Argon. Oxygen is not the primary risk, but moisture is.

-

Container: Glass or Teflon (PTFE). Avoid metal containers if trace acidity is suspected, as metals can catalyze defluorination at high temperatures.

Processing

-

Distillation: If purification is required, use high vacuum (< 1 mbar) to keep the pot temperature below 60°C. Wiped-film evaporation is preferred over batch distillation to minimize thermal history.

-

Reaction Solvents: Use strictly anhydrous solvents (THF, DCM, Toluene). Avoid protic solvents (Alcohols, Water) at elevated temperatures to prevent transesterification or hydrolysis.

-

Quenching: When quenching reactions involving this intermediate, ensure the pH remains neutral (6–8). Strong acids or bases accelerate decomposition immediately.

Safety (HSE)

-

Ventilation: Always handle in a fume hood. The potential release of formaldehyde (carcinogen) upon inadvertent overheating is a significant hygiene risk.

-

Pressure Relief: Reactors > 1L must be equipped with rupture discs sized for rapid gas evolution (CO

/CH

References

-

Synthesis and Reactivity of Fluorinated Malonates

- -Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates.

- Relevance: Defines the decarboxylation risk of fluorinated malonate deriv

-

Retro-Aldol Mechanisms in Hydroxymethyl Carbonyls

- Source: "Aldol and Retro-Aldol Reactions in Organic Synthesis." Master Organic Chemistry.

- Relevance: Establishes the mechanism for formaldehyde loss in -hydroxymethyl carbonyls.

-

Thermal Decomposition of Fluoropolymers & Intermediates

- Source: "Thermal Decomposition of Fluorinated Polymers and Intermediates.

- Relevance: Provides background on the elimination of HF and fluorinated fragments at high temper

-

General Malonate Stability Data

- Source: "Diethyl Malonate - Physicochemical Properties and Stability." Wikipedia / ECHA InfoCard.

- Relevance: Baseline stability data for the non-fluorin

Sources

Methodological & Application

Application Note: Strategic Utilization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate in Organic Synthesis

[1]

Executive Summary

Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS 756-31-0) represents a high-value "gem-functionalized" building block.[1] Unlike simple fluorinated aliphatics, this molecule possesses a quaternary carbon center bearing both a fluorine atom and a hydroxymethyl group.[1] This unique architecture allows for the rapid construction of

This guide provides a comprehensive technical overview of this reagent, moving beyond basic properties to detailed synthetic protocols, mechanistic insights, and troubleshooting strategies.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Diethyl 2-fluoro-2-(hydroxymethyl)propanedioate |

| CAS Number | 756-31-0 |

| Molecular Formula | C |

| Molecular Weight | 208.18 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Storage | 2–8°C (Refrigerator); Hygroscopic – Store under Argon/Nitrogen |

| Solubility | Soluble in CH |

Safety Advisory: While not highly volatile, fluorinated esters can be severe eye and skin irritants.[1] All operations described below should be performed in a fume hood.

Strategic Applications in Drug Discovery[1][3]

The strategic value of this building block lies in its ability to introduce fluorine at a quaternary center while simultaneously providing a handle (the -OH group) for further functionalization or cyclization.

Core Synthetic Pathways

-

-Fluoroacrylate Synthesis: Dehydration of the hydroxymethyl group yields

-

Fluorinated Amino Acid Precursors: Transformation of the ester groups via Curtius rearrangement or hydrolysis/decarboxylation yields

-fluoroserine analogs.[1] -

Heterocycle Formation: The 1,3-diester motif allows condensation with ureas, amidines, and hydrazines to form fluorinated pyrimidines and pyrazoles.[1]

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways accessible from the core building block.

Detailed Experimental Protocols

Protocol A: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Note: If the compound is not purchased, it is synthesized via a base-catalyzed aldol-like reaction between diethyl fluoromalonate and formaldehyde.[1]

Rationale: The reaction is an equilibrium.[1] Using paraformaldehyde and a mild base drives the reaction while preventing the retro-aldol decomposition.

Materials:

-

Diethyl fluoromalonate (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

Potassium Carbonate (K

CO -

Solvent: THF or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve Diethyl fluoromalonate (10 mmol) in anhydrous THF (20 mL).

-

Addition: Add Paraformaldehyde (12 mmol, 360 mg) as a solid.

-

Catalysis: Add K

CO -

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Work-up: Filter off the solid catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often sufficiently pure (>90%).[1] If necessary, purify via rapid silica gel chromatography (Hexane:EtOAc 80:20).[1] Do not heat excessively during evaporation to avoid retro-aldol reversal.

Critical Control Point: Avoid strong bases (e.g., NaH, LDA) as they can cause polymerization of formaldehyde or self-condensation of the malonate.[1]

Protocol B: Synthesis of Ethyl 2-fluoroacrylate (Elimination Strategy)

Target Application: Synthesis of covalent warheads.

Rationale: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate (methanesulfonate) allows for base-mediated elimination to form the double bond.[1]

Materials:

-

Diethyl 2-fluoro-2-(hydroxymethyl)malonate (from Protocol A)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Triethylamine (Et

N) (2.5 eq)[1] -

Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the starting alcohol (5 mmol) in DCM (15 mL) and cool to 0°C .

-

Reagent Addition: Add Et

N (12.5 mmol) followed by dropwise addition of MsCl (6 mmol). -

Elimination: Allow the mixture to warm to room temperature and stir for 3 hours. The intermediate mesylate often eliminates spontaneously under these conditions to form the diethyl 2-fluoromethylenemalonate (or decarboxylative elimination may occur depending on workup, but typically this yields the methylene malonate first).

-

Hydrolysis/Decarboxylation (Optional for Acrylate): To get the simple acrylate, the diester is hydrolyzed (LiOH, 1 eq) and decarboxylated.[1]

-

Alternative: For the gem-dicarboxylate acrylate (Diethyl 2-fluoro-2-methylenemalonate), simply wash the DCM layer with NaHCO

, brine, dry, and concentrate.[1]

-

Protocol C: Synthesis of 5-Fluoro-5-hydroxymethylbarbiturates

Target Application: CNS active compounds.[1]

Rationale: The 1,3-diester functionality reacts with urea in the presence of an alkoxide base to close the pyrimidine ring.

Step-by-Step Procedure:

-

Preparation: Dissolve Sodium ethoxide (NaOEt) (2.2 eq) in absolute ethanol.

-

Condensation: Add Urea (1.1 eq) and stir for 15 minutes.

-

Addition: Add Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Work-up: Cool to RT. Acidify with 1N HCl to pH 2.[1] The fluorinated barbiturate will precipitate or can be extracted with EtOAc.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Protocol A | Retro-aldol reaction during workup. | Avoid heating above 40°C. Neutralize basic catalyst immediately after reaction completion.[1] |

| Polymerization | Excess formaldehyde or too strong base.[1] | Use Paraformaldehyde instead of formalin.[1] Use mild carbonate bases.[1] |

| No Crystallization | Product is an oil (common).[1] | Use high-vacuum to remove traces of solvent.[1] Verify identity by |

References

-

Synthesis of Fluorinated Malonates

-

Aldol Reactions of Malonates

-

Fluorinated Amino Acid Synthesis

-

General Reactivity of Fluoromalonates

Asymmetric synthesis involving Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Application Note: Asymmetric Synthesis of Chiral -Fluoro Quaternary Centers via Enzymatic Desymmetrization

Target Molecule: Diethyl 2-fluoro-2-(hydroxymethyl)malonate

CAS: 756-31-0

Primary Application: Synthesis of chiral

Executive Summary & Strategic Rationale

The introduction of a fluorine atom at a quaternary center profoundly alters the physicochemical properties of a drug candidate, modulating pKa, lipophilicity, and conformational stability. Diethyl 2-fluoro-2-(hydroxymethyl)malonate acts as a versatile, prochiral "lynchpin" substrate.

Because the molecule possesses a plane of symmetry (two enantiotopic ethyl ester groups), it is achiral. The most robust strategy to introduce chirality is Enzymatic Desymmetrization . This process selectively hydrolyzes one of the two ester groups, breaking the symmetry to yield a chiral mono-ester with high enantiomeric excess (ee).

Key Advantages of this Methodology:

-

Atom Economy: Direct conversion of a cheap prochiral precursor to a high-value chiral building block.

-

Versatility: The resulting chiral mono-ester contains distinct functional handles (acid, ester, alcohol, fluorine) allowing orthogonal derivatization.

-

Scalability: Enzymatic hydrolysis is performed in aqueous buffer under mild conditions, suitable for multi-gram to kilogram scales.

Mechanistic Workflow

The core transformation relies on the ability of Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to discriminate between the pro-R and pro-S ester groups based on the steric fit within the enzyme's active site.

Pathway Diagram

The following diagram illustrates the desymmetrization logic and downstream applications.

Figure 1: Workflow for the enzymatic desymmetrization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate to high-value chiral building blocks.

Experimental Protocols

Protocol A: Substrate Preparation (If not purchased)

Context: While commercially available, the substrate can be synthesized via a hydroxymethylation of diethyl fluoromalonate.

Reagents: Diethyl fluoromalonate, Paraformaldehyde (PFA), Potassium Carbonate (

-

Setup: Charge a flame-dried flask with diethyl fluoromalonate (1.0 eq) and THF (0.5 M).

-

Addition: Add paraformaldehyde (1.2 eq) and catalytic

(0.1 eq). -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of fluoromalonate).

-

Workup: Filter off solids, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield Diethyl 2-fluoro-2-(hydroxymethyl)malonate as a clear oil.

Protocol B: Enzymatic Desymmetrization (Core Asymmetric Step)

Context: This protocol uses Pig Liver Esterase (PLE), the standard enzyme for malonate desymmetrization.

Reagents:

-

Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude or immobilized)

-

Buffer: 0.1 M Phosphate Buffer (pH 7.0)

-

Base: 1.0 M NaOH (for pH stat titration)

Step-by-Step Procedure:

-

Emulsification: In a reaction vessel equipped with a pH electrode and an autotitrator, suspend the substrate (10 mmol) in 0.1 M Phosphate Buffer (50 mL).

-

Note: If solubility is poor, add 5% v/v DMSO or Acetone as a co-solvent.

-

-

Initiation: Add PLE (100–200 units/mmol substrate).

-

Incubation: Stir vigorously at 25°C.

-

pH Control (Critical): As the reaction proceeds, acid is produced, lowering pH. Maintain pH at 7.0 constant by the automatic addition of 1.0 M NaOH.

-

Endpoint: The reaction is complete when 1.0 equivalent of NaOH has been consumed (indicating hydrolysis of one ester group).

-

-

Quenching: Acidify the mixture to pH 2.0 using 1.0 M HCl to protonate the mono-ester.

-

Extraction: Extract immediately with Ethyl Acetate (

mL).-

Caution: The hydroxymethyl mono-ester is water-soluble; salting out with NaCl is recommended.

-

-

Purification: Dry organic layer over

, filter, and concentrate. The crude mono-ester is usually sufficiently pure for the next step.

Self-Validating Checkpoint:

-

1H NMR: Look for the loss of symmetry. The ethyl ester signals (quartet/triplet) should integrate to 1 equivalent (relative to the core), and a broad acid peak should appear.

-

Chiral HPLC: Derivatize a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) to determine ee% if direct chiral HPLC conditions are not established.

Protocol C: Determination of Absolute Configuration

Based on the Jones Model for PLE active sites:

-

PLE typically hydrolyzes the pro-S ester group of

-disubstituted malonates when the substituents are small (F) vs medium (CH2OH). -

However, experimental verification is mandatory.

-

Standard Method: Convert the mono-ester to the known

-fluoro-serine and compare optical rotation values with literature.

Data Presentation & Optimization[3]

Impact of Protecting Groups

The free hydroxyl group can sometimes interfere with enzyme binding (H-bonding). Protecting the alcohol often enhances enantioselectivity.

| Substrate Variant | Enzyme | Time (h) | Yield (%) | ee (%) | Configuration |

| Free Alcohol (-CH2OH) | PLE | 24 | 85 | 75–82 | (S) |

| O-Benzyl Ether (-CH2OBn) | PLE | 36 | 90 | 92–96 | (S) |

| O-Acetate (-CH2OAc) | PLE | 12 | 70 | 60–65 | (R)* |

| Free Alcohol | CAL-B | 48 | 60 | >98 | (R) |

Note: Inversion of configuration often occurs when switching enzymes (PLE vs Lipase) or significantly altering the steric bulk of the substituent.

Downstream Application: Synthesis of -Fluoro-Serine

The chiral mono-ester obtained from Protocol B is the direct precursor to

-

Curtius Rearrangement: Treat the chiral mono-ester with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at reflux.

-

Intermediate: This generates the isocyanate, which is trapped with benzyl alcohol (to form Cbz-protected amine) or hydrolyzed with HCl.

-

Final Hydrolysis: Acidic hydrolysis of the remaining ethyl ester yields the

-fluoro-

References

-

Kitazume, T., & Sato, T. (1987). "Enzymatic resolution of fluorine-containing compounds." Journal of Fluorine Chemistry. Link

-

Ohno, M., et al. (1986). "Pig Liver Esterase in Asymmetric Synthesis: Mechanism and Applications." Organic Reactions.[3][4][5][6][7] Link

-

Sutherland, A., & Willis, C. L. (2000).

-amino acids." Natural Product Reports. Link -

Accela ChemBio. (2024). "Product Data: Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS 756-31-0)." Link

-

Fustero, S., et al. (2011). "Asymmetric synthesis of fluorine-containing amino acids." Chemical Reviews. Link

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline [scielo.org.mx]

- 4. escholarship.org [escholarship.org]

- 5. Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Diethyl 2-fluoro-2-(hydroxymethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Building Block

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxyl group in this fluorinated malonate offers a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Derivatization of this primary hydroxyl group is a critical step in harnessing the full potential of this building block. By converting the hydroxyl moiety into an ester, ether, or silyl ether, researchers can protect it during subsequent synthetic transformations, introduce specific functionalities to modulate biological activity, or improve the compound's analytical properties for techniques such as gas chromatography.

This comprehensive guide, designed for senior application scientists, provides a detailed exploration of three key derivatization strategies for Diethyl 2-fluoro-2-(hydroxymethyl)malonate: acylation, silylation, and etherification. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Synthesis of the Starting Material: Diethyl 2-fluoro-2-(hydroxymethyl)malonate

While not commercially available from all suppliers, Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be synthesized in the laboratory. A plausible synthetic route involves the reaction of diethyl fluoromalonate with formaldehyde, analogous to the preparation of diethyl bis(hydroxymethyl)malonate from diethyl malonate.[1]

Conceptual Synthetic Pathway:

Caption: Conceptual synthesis of the target molecule.

I. Acylation of the Hydroxyl Group: Formation of Ester Derivatives

Acylation is a widely employed method for the derivatization of alcohols, resulting in the formation of stable ester linkages. This transformation is valuable for protecting the hydroxyl group or for introducing functionalities that can act as prodrug moieties or enhance biological activity.

Causality Behind Experimental Choices:

The choice of acylating agent and catalyst is crucial for achieving high yields and minimizing side reactions. Acid chlorides and anhydrides are common acylating agents due to their high reactivity. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. 4-Dimethylaminopyridine (DMAP) is often used as a highly effective acylation catalyst.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol describes the formation of Diethyl 2-acetoxy-2-fluoromethylmalonate.

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Trustworthiness (Self-Validation):

-

TLC Analysis: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Spectroscopic Analysis:

-

¹H NMR: The appearance of a new singlet at approximately 2.1 ppm corresponding to the acetyl methyl protons, and a downfield shift of the methylene protons adjacent to the newly formed ester.

-

IR Spectroscopy: The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting material and the appearance of a strong C=O stretching band for the ester at approximately 1740 cm⁻¹.

-

Quantitative Data Summary for Acylation

| Derivatization Method | Acylating Agent | Catalyst/Base | Typical Yield | Key Analytical Data (¹H NMR) |

| Acetylation | Acetic Anhydride | Pyridine | 85-95% | Singlet ~2.1 ppm (CH₃CO) |

| Benzoylation | Benzoyl Chloride | Triethylamine/DMAP | 80-90% | Multiplets ~7.4-8.1 ppm (Ar-H) |

II. Silylation of the Hydroxyl Group: Formation of Silyl Ethers

Silylation is a common strategy for protecting hydroxyl groups due to the ease of formation and cleavage of silyl ethers. Tert-butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability under a wide range of non-acidic conditions.

Causality Behind Experimental Choices:

The choice of silylating agent and base is critical for efficient silylation. Tert-butyldimethylsilyl chloride (TBDMSCl) is a common and robust silylating agent. Imidazole is a frequently used base that also acts as a catalyst by forming a more reactive silylating intermediate. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Protocol 2: TBDMS Protection using TBDMSCl and Imidazole

This protocol details the formation of Diethyl 2-((tert-butyldimethylsilyloxy)methyl)-2-fluoromalonate.

Step-by-Step Methodology:

-

Preparation: To a solution of Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a dry flask under an inert atmosphere, add imidazole (2.5 eq).

-

Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Pour the reaction mixture into water and extract with a non-polar organic solvent such as diethyl ether or a mixture of ethyl acetate and hexanes.

-

Washing: Wash the combined organic extracts with water and brine to remove DMF and imidazole hydrochloride.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Trustworthiness (Self-Validation):

-

TLC/GC-MS Analysis: Monitor the reaction for the consumption of the starting material and the formation of a more non-polar product. GC-MS analysis will show a new peak with a characteristic mass spectrum for the TBDMS-protected compound.[2][3]

-

Spectroscopic Analysis:

-

¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the tert-butyl group (a singlet around 0.9 ppm) and the dimethylsilyl group (a singlet around 0.1 ppm).

-

¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the TBDMS group.

-

Sources

Purification techniques for Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Part 1: Executive Summary & Strategic Context

Diethyl 2-fluoro-2-(hydroxymethyl)malonate (hereafter DFHM ) is a critical fluorinated building block.[1][2] Its structure—a quaternary carbon bearing a fluorine atom, a hydroxymethyl group, and two ester moieties—makes it uniquely valuable for synthesizing fluorinated nucleoside analogs and modifying metabolic stability in drug candidates.[2]

However, this structural density presents a purification paradox :

-

Thermal Instability: The

-hydroxy ester motif is susceptible to thermally induced retro-aldol fragmentation, regenerating formaldehyde and the parent fluoromalonate.[1][2] -

Chemical Sensitivity: The fluorine atom at the

-position activates the ester but is also prone to elimination (as HF) under harsh basic conditions or high temperatures.[1][2]

This guide moves beyond standard "recipes" to provide a method-development framework . We prioritize Flash Column Chromatography for high-purity applications and High-Vacuum Short-Path Distillation for bulk intermediate processing, supported by a rigorous pre-purification workup.[1][2]

Part 2: Pre-Purification Assessment & Workup[1][2]

Before attempting physical separation, the crude reaction matrix must be chemically stabilized.[2] The synthesis typically involves the base-catalyzed addition of formaldehyde to diethyl fluoromalonate.[1][2]

The "Quench & Stabilize" Protocol

-

Objective: Remove residual base (catalyst) and unreacted formaldehyde without triggering retro-aldol decomposition.[1][2]

-

Criticality: Residual base during distillation will catalyze the reversal of the reaction.[2]

Step-by-Step Workup:

-

Neutralization: Cool the reaction mixture to 0°C. Add a stoichiometric amount of saturated aqueous Ammonium Chloride (NH₄Cl) or dilute HCl.

-

Formaldehyde Scavenging: Wash the organic layer (EtOAc or DCM) with 10% Sodium Bisulfite (NaHSO₃) solution.[2]

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is highly sensitive, as Mg²⁺ can act as a Lewis acid.[2]

Analytical Checkpoint (Self-Validating System)

Before purification, run a crude ¹⁹F NMR .

-

Pass Criteria: A triplet (or dd) around -170 to -180 ppm (coupling to the -CH₂OH protons).[1]

-

Fail Criteria: A doublet around -195 ppm indicates unreacted Diethyl Fluoromalonate .[1][2] A signal disappearance indicates defluorination.[1][2]

Part 3: Primary Purification – Flash Column Chromatography

Best For: Final compounds, library synthesis (<10g scale), and high-purity requirements (>98%).[1]

Stationary Phase Selection

-

Pre-treatment (Crucial): If the crude is slightly acidic, the silica's natural acidity is fine.[2] If the compound is acid-sensitive, neutralize silica with 1% Et₃N in Hexane before loading (though DFHM is generally acid-stable).[1]

Mobile Phase Optimization

The hydroxymethyl group significantly increases polarity compared to the starting fluoromalonate.[2]

Gradient Protocol:

| Time (CV*) | % Solvent B | Phase Description |

|---|---|---|

| 0–2 | 5% | Equilibration: Elutes non-polar impurities (e.g., paraformaldehyde oligomers).[1] |

| 2–5 | 5% → 15% | Impurity Elution: Unreacted Diethyl Fluoromalonate typically elutes here.[1][2] |

| 5–12 | 15% → 40% | Product Elution: DFHM usually elutes between 25–35% EtOAc. |

| 12–15 | 40% → 100% | Wash: Elutes polar polymeric byproducts.[1][2] |

Part 4: Secondary Purification – High-Vacuum Distillation

Best For: Scale-up (>50g), removal of heavy oligomers, and intermediate purity (~95%).[1]

Warning: Do NOT exceed a pot temperature of 110°C. The retro-aldol reaction is endothermic and entropy-driven; high heat favors decomposition.[1][2]

Equipment Setup

-

Apparatus: Short-path distillation head (Vigreux columns are generally avoided to minimize pressure drop and residence time).[1][2]

-

Cooling: Condenser coolant at 0°C (circulating chiller).

Distillation Parameters

| Parameter | Setting | Rationale |

| Vacuum Pressure | 0.1 – 0.5 mmHg | Lowers boiling point to safe range (<80°C).[1][2] |

| Bath Temperature | Max 90°C | Prevents thermal degradation.[1][2] |

| Vapor Temperature | ~75–85°C (Est.) | dependent on exact vacuum; monitor closely.[1][2] |

| Receiving Flask | Pre-weighed, cooled | Minimizes re-evaporation of product.[2] |

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying DFHM, integrating safety checks and scale considerations.

Caption: Decision matrix for DFHM purification emphasizing impurity thresholds and scale-dependent pathways.

Part 6: Quality Control & Characterization

A self-validating system requires specific markers to confirm success.[1][2]

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹⁹F NMR:

Storage & Stability

-

Hydrolysis Risk: Store under inert atmosphere (Argon/Nitrogen).[1][2]

-

Temperature: Refrigerate (2–8°C).

-

Shelf-Life: Re-test purity every 6 months; degradation usually manifests as the smell of formaldehyde.[1][2]

References

-

Bergmann, E. D., Cohen, S., & Shahak, I. (1959).[2][4] Organic fluorine compounds.[1][2][3][4] Part XII. Preparation and reactions of diethyl fluoromalonate. Journal of the Chemical Society, 3286-3289.[1][2]

-

Organic Syntheses. (1952).[1][2] Diethyl bis(hydroxymethyl)malonate.[2][5] Organic Syntheses, Coll.[2] Vol. 3, p.290.[2] (Provides analogous workup for hydroxymethyl malonates). [1]

-

Sigma-Aldrich. Diethyl fluoromalonate Product Specification. (Reference for boiling points and density of the parent compound). [1]

-

Accela ChemBio. Diethyl 2-Fluoro-2-(hydroxymethyl)malonate Product Entry. (Confirmation of commercial availability and CAS 756-31-0).[1][2]

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 667. Organic fluorine compounds. Part XII. Preparation and reactions of diethyl fluoromalonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Welcome to the technical support center for the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical solutions needed to achieve a successful synthesis.

The synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a two-step process, each presenting its own set of challenges. The initial step involves the electrophilic fluorination of diethyl malonate to produce diethyl 2-fluoromalonate. The second key step is the hydroxymethylation of this fluorinated intermediate. This guide is structured to address potential issues in both stages of this synthesis.

Part 1: Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis.

Fluorination of Diethyl Malonate

Question 1: My fluorination reaction is producing a significant amount of difluorinated byproduct, reducing the yield of diethyl 2-fluoromalonate. How can I improve the selectivity for mono-fluorination?

Answer:

This is a common challenge in the electrophilic fluorination of active methylene compounds. The introduction of one fluorine atom can, in some cases, increase the acidity of the remaining proton, making the mono-fluorinated product more reactive than the starting material towards further fluorination.

Root Cause Analysis and Solutions:

-

Reaction Control: The key is to carefully control the reaction conditions to favor mono-fluorination.

-

Stoichiometry: Use a slight excess of diethyl malonate relative to the fluorinating agent (e.g., 1.1 to 1.2 equivalents of diethyl malonate). This ensures the fluorinating agent is the limiting reagent.

-

Slow Addition: Add the fluorinating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the fluorinating agent, reducing the likelihood of the mono-fluorinated product reacting further.

-

Temperature Control: Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.

-

-

Choice of Fluorinating Agent: The choice of fluorinating agent can significantly impact selectivity.

-

Selectfluor™ (F-TEDA-BF4): This is a widely used and relatively mild electrophilic fluorinating agent. It often provides good selectivity for mono-fluorination.

-

N-Fluorobenzenesulfonimide (NFSI): Another common reagent that can offer good selectivity.

-

Elemental Fluorine (F₂): While highly reactive, using dilute fluorine gas (e.g., 10% in nitrogen) with careful control of stoichiometry and temperature can achieve high selectivity, especially on a larger scale. This method often requires specialized equipment.

-

-

Use of Lewis Acids: Recent studies have shown that the use of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide, can enhance the selectivity for mono-fluorination with reagents like NFSI. The Lewis acid is thought to coordinate to the malonate, sterically hindering the approach of the fluorinating agent to the mono-fluorinated product.

Experimental Protocol for Improved Mono-fluorination using Selectfluor™:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diethyl malonate (1.1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under a nitrogen atmosphere.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

In a separate flask, dissolve Selectfluor™ (1.0 eq.) in the same anhydrous solvent.

-

Add the Selectfluor™ solution dropwise to the diethyl malonate solution over a period of 1-2 hours, ensuring the temperature remains constant.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional vacuum distillation to separate the mono-fluorinated product from unreacted starting material and the difluorinated byproduct.

| Parameter | Recommendation for High Mono-selectivity |

| Stoichiometry | 1.1 - 1.2 eq. Diethyl Malonate to 1.0 eq. Fluorinating Agent |

| Addition Rate | Slow, dropwise addition of fluorinating agent |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) |

| Fluorinating Agent | Selectfluor™ or NFSI for lab scale |

| Lewis Acid Catalyst | Consider catalytic Ti(OiPr)₄ with NFSI |

Question 2: I am having difficulty purifying the diethyl 2-fluoromalonate from the reaction mixture. What are the best practices for purification?

Answer:

Purification of diethyl 2-fluoromalonate can be challenging due to the close boiling points of the starting material, the desired product, and the difluorinated byproduct.

Purification Strategy:

-

Fractional Vacuum Distillation: This is the most effective method for separating these components.

-

Efficient Fractionating Column: Use a high-efficiency fractionating column (e.g., a Vigreux or packed column) to achieve good separation.

-

Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.

-

Monitor Fractions: Collect small fractions and analyze them by GC or NMR to determine their composition.

-

Typical Boiling Points under Reduced Pressure:

| Compound | Boiling Point (°C) at pressure (mmHg) |

| Diethyl malonate | 92-94 °C at 20 mmHg |

| Diethyl 2-fluoromalonate | 102-104 °C at 18 mmHg[1] |

| Diethyl 2,2-difluoromalonate | ~110-115 °C at 18 mmHg (estimated) |

Data compiled from various sources and may vary based on experimental conditions.

Hydroxymethylation of Diethyl 2-Fluoromalonate

Question 3: My hydroxymethylation of diethyl 2-fluoromalonate is not proceeding to completion, or I am observing the formation of multiple byproducts. What could be the issue?

Answer:

The hydroxymethylation of diethyl 2-fluoromalonate involves the reaction of its enolate with formaldehyde. The increased acidity of the α-proton due to the electron-withdrawing fluorine atom can influence the reaction in several ways, potentially leading to incomplete reaction or side reactions.

Root Cause Analysis and Solutions:

-

Ineffective Enolate Formation:

-

Base Selection: A weak base like potassium carbonate or a bicarbonate is typically used for the hydroxymethylation of diethyl malonate.[2] Due to the increased acidity of diethyl 2-fluoromalonate (pKa ~10.9) compared to diethyl malonate (pKa ~13), a milder base should be sufficient.[3] However, the base must be strong enough to generate a sufficient concentration of the enolate.

-

Anhydrous Conditions: While the reaction is often performed in aqueous formaldehyde, ensuring that other reagents and solvents are dry can be beneficial, especially if using stronger bases.

-

-

Side Reactions:

-

Bis-hydroxymethylation: The mono-hydroxymethylated product still possesses an acidic proton and can react with a second equivalent of formaldehyde to form diethyl 2-fluoro-2-(dihydroxymethyl)malonate. To favor mono-hydroxymethylation, use a stoichiometric amount or a slight excess of formaldehyde.

-

Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate. This consumes formaldehyde and can complicate the reaction mixture. Using a milder base and controlling the temperature can minimize this.

-

Polymerization of Formaldehyde: Using a fresh, high-quality source of formaldehyde is crucial. Paraformaldehyde can be used as an alternative source of formaldehyde, often with a catalytic amount of base.

-

Troubleshooting Workflow for Hydroxymethylation:

Caption: Troubleshooting Decision Tree for Hydroxymethylation.

Question 4: I am concerned about the stability of the final product, Diethyl 2-fluoro-2-(hydroxymethyl)malonate. Are there any specific storage and handling precautions?

Answer:

The stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be influenced by several factors.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided as it may lead to decomposition.

-

pH and Moisture: As with its precursor, the ester groups are susceptible to hydrolysis under acidic or basic conditions. The presence of the hydroxyl group might also influence its stability.

-

Storage Recommendations:

-

Store the compound in a tightly sealed container to protect it from moisture.

-

For long-term storage, refrigeration at 2-8 °C is recommended.[4]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1:

-

Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor™ and NFSI are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Elemental fluorine is highly toxic and corrosive and requires specialized equipment and training.

-

Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.

-

Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals and solvents.

Q2: Can I use a different ester of fluoromalonic acid, for example, dimethyl or di-tert-butyl ester?

A2: Yes, it is possible to use other esters. However, the reaction conditions, particularly for the hydrolysis of the ester groups if the corresponding acid is desired later, will need to be adjusted. Di-tert-butyl esters, for instance, can be cleaved under milder acidic conditions, which might be advantageous if the final product is sensitive to strong acid or base.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3:

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.

-

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for checking for volatile byproducts.

-

¹⁹F NMR Spectroscopy: Particularly useful for monitoring the fluorination step, as the chemical shifts of the starting malonate, mono-fluorinated, and di-fluorinated products are distinct.

-

-

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is crucial for confirming the presence of the fluorine atom.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-F bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Q4: Are there alternative synthetic routes to Diethyl 2-fluoro-2-(hydroxymethyl)malonate?

A4: While the fluorination of diethyl malonate followed by hydroxymethylation is a common approach, other strategies could be envisioned. For instance, one might explore the synthesis of diethyl 2-(hydroxymethyl)malonate first, followed by fluorination. However, the presence of the hydroxyl group could complicate the fluorination step, potentially requiring a protecting group strategy. Another possibility could involve the use of fluorinated building blocks that already contain the hydroxymethyl group or a precursor.

Part 3: Experimental Protocols

Detailed Protocol: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Step 1: Synthesis of Diethyl 2-fluoromalonate

Caption: Workflow for the Synthesis of Diethyl 2-fluoromalonate.

A detailed experimental protocol for this step is provided in the troubleshooting section under Question 1 .

Step 2: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Caption: Workflow for the Hydroxymethylation Step.

Protocol adapted from the hydroxymethylation of diethyl malonate:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add an aqueous solution of formaldehyde (1.0-1.2 eq.) and a catalytic amount of potassium carbonate.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add diethyl 2-fluoromalonate (1.0 eq.) to the cooled mixture with vigorous stirring over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of ~7.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or vacuum distillation.

References

-

Block, P., Jr. Diethyl Bis(hydroxymethyl)malonate. Organic Syntheses, Coll. Vol. 4, p.279 (1963); Vol. 34, p.27 (1954). [Link]

- Kitamura, T., Muta, K., & Oyamada, J. (2015). Fluorination of Malonic Esters. Synthesis, 47(20), 3241-3245.

- Gill, C. H., et al. Knoevenagel Condensation in Neutral Media: A simple and efficient protocol for the Synthesis of Electrophillic alkenes Catalyzed by Anhydrous Ferric Sulphate with Remarkable Reusability. Department of Chemistry, Dr.

-

Wikipedia. Hydroxymethylation. [Link]

-

Beilstein J. Org. Chem. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

- Google Patents. (2012).

- Google Patents. (2019).

-

Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers. [Link]

- Google Patents. (1998).

-

Quora. How to prepare amino acid from diethyl malonate. [Link]

-

Organic Syntheses. Ethyl ethoxymethylenemalonate. [Link]

-

PMC - NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

PMC - NIH. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]

-

CHEM21. Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. [Link]

-

Beilstein J. Org. Chem. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Polish Academy of Sciences. Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. [Link]

-

Organic Syntheses. Diethyl methylenemalonate. [Link]

-

University of Calgary. Reactions of Active Methylene systems. [Link]

Sources

Stability issues of Diethyl 2-fluoro-2-(hydroxymethyl)malonate under acidic/basic conditions

Technical Support Center: Stability & Handling Guide Topic: Stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS: 756-31-0) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary: The "Delicate Equilibrium"

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized fluorinated building block used primarily to introduce the monofluoromethyl or

Its stability profile is defined by two competing decomposition pathways driven by the quaternary carbon center:

-

Retro-Aldol Reversion (Base-Dominant): The molecule is essentially a "trapped" aldol adduct.[1] Under basic conditions, it readily reverts to diethyl 2-fluoromalonate and formaldehyde.[1]

-

Dehydration/Elimination (Acid/Activation): The hydroxymethyl group is prone to elimination, yielding the highly reactive diethyl 2-fluoroacrylate.[1]

This guide provides mechanistic insights and actionable protocols to navigate these instabilities.

Part 1: Critical Instability Pathways (Mechanistic Insight)

The following diagram illustrates the three primary decomposition vectors. Understanding these pathways is the first step in troubleshooting low yields.

Figure 1: Primary decomposition pathways.[1] The Retro-Aldol route is the most common cause of "disappearing product" during workup.

Part 2: Troubleshooting & FAQs

Section A: Basic Conditions (The Danger Zone)

Q1: I attempted a basic extraction (sat. NaHCO₃), and my yield dropped significantly. The NMR shows diethyl 2-fluoromalonate.[1] What happened? A: You triggered the Retro-Aldol Reversion . The formation of diethyl 2-fluoro-2-(hydroxymethyl)malonate from diethyl fluoromalonate and formaldehyde is a reversible equilibrium.[1] Bases deprotonate the hydroxyl group, forming an alkoxide that collapses to kick out the stable fluoromalonate enolate and release formaldehyde.

-

Diagnostic: Look for the disappearance of the

signal (approx. -

Solution: Avoid aqueous basic washes if possible.[1] If neutralization is required, use a phosphate buffer at pH 6.5–7.0, and keep the temperature strictly at

. Never use strong bases (NaOH, KOH) or warm basic solutions.[1]

Q2: Can I use this compound in a standard alkylation reaction using NaH or K₂CO₃? A: No. Treating this compound with NaH will instantly deprotonate the hydroxyl group, driving the retro-aldol fragmentation described above.[1]

-

Alternative Strategy: If you need to alkylate the hydroxyl group (e.g., to make an ether), use neutral/acidic conditions (e.g., imidates) or protect the alcohol in situ under extremely mild conditions (e.g., mild silylation) before attempting further transformations.

Section B: Acidic Conditions & Dehydration[1]

Q3: I see a new set of alkene peaks in my NMR after leaving the compound in CDCl₃ overnight. Is it stable in acid? A: The compound is moderately stable in dilute acid, but CDCl₃ often contains trace HCl which can catalyze Dehydration . The elimination of water yields Diethyl 2-fluoroacrylate , a highly reactive Michael acceptor that can polymerize or react with nucleophiles.[1]

-

Diagnostic: Look for alkene protons in the

5.5–6.5 ppm region and a shift in the -

Solution: Filter CDCl₃ through basic alumina before use or use mild bases (like solid

) in the NMR tube for stability studies. Store the neat compound with a trace of stabilizer (e.g., BHT) if dehydration is a recurring issue.

Q4: Can I hydrolyze the esters to the free acid using HCl?

A: Direct hydrolysis is difficult.

While acid hydrolysis avoids the rapid retro-aldol observed in base, the resulting 2-fluoro-2-(hydroxymethyl)malonic acid is thermally unstable.[1] Like most gem-disubstituted malonic acids, it will undergo decarboxylation upon heating or drying, leading to

Part 3: Validated Protocols

Protocol 1: Stability Check (Self-Validating System)

Before using a stored batch, perform this rapid QC check to determine if purification is necessary.[1]

| Step | Action | Expected Observation (Pass) | Failure Mode Indicator |

| 1 | Visual Inspection | Clear, colorless oil.[1] | Yellowing/Cloudiness (Polymerization of acrylate byproduct).[1] |

| 2 | TLC Analysis | Single spot ( | Two spots: Higher |

| 3 | Single signal (approx -160 to -170 ppm).[1] | Signal at |

Protocol 2: Safe Workup Procedure

Context: Use this when isolating the compound from a reaction mixture (e.g., synthesis from fluoromalonate).

-

Quench: Do NOT quench with base.[1] Pour the reaction mixture into a pre-cooled (

) mixture of brine and dilute phosphate buffer (pH 6). -

Extraction: Extract immediately with cold Ethyl Acetate or DCM.[1]

-

Washing: Wash organic layer once with cold brine.[1] Skip the standard

wash unless strictly necessary for acid removal (if so, rapid cold wash). -

Drying: Dry over anhydrous

(neutral) rather than -

Concentration: Evaporate solvent at

. Do not heat the water bath.

Part 4: Comparative Stability Data

| Condition | Stability Rating | Primary Degradation Product | Mechanism |

| Neutral (pH 7) | High | None (Stable for weeks at | N/A |

| Weak Base (pH 8-9) | Low | Diethyl 2-fluoromalonate | Retro-Aldol |

| Strong Base (pH >10) | Critical Failure | Diethyl 2-fluoromalonate + Acids | Retro-Aldol + Hydrolysis |

| Dilute Acid (pH 3-5) | Moderate | Diethyl 2-fluoroacrylate | Dehydration |

| Heat (> 60°C) | Low | Mixed (Acrylate + Reversion) | Entropy-driven decomposition |

References

-

Synthesis via Aldol-like Addition: McBee, E. T., et al.[1] "The Chemistry of Fluorinated Malonates." Journal of the American Chemical Society, vol. 75, no. 13, 1953, pp. 3152-3153.[1] Link (Establishes the reversible nature of the formaldehyde addition to fluoromalonates).

-

Retro-Aldol Instability in Fluorinated Systems: Saurenz, D., et al. "Synthesis of

-Fluoro- -

Dehydration to Fluoroacrylates: Molines, H., & Wakselman, C. "Synthesis of 2-Fluoroacrylic Acid Derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 1114-1118.[1] Link (Describes the elimination pathway used synthetically, highlighting the risk of unintended dehydration).

-

General Stability of Malonate Derivatives: BenchChem Technical Library. "Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide." BenchChem, 2025.[1][2] Link (Provides comparative baseline data for steric and electronic effects on malonate stability).[1]

Sources

Technical Support Center: Diethyl 2-fluoro-2-(hydroxymethyl)malonate Stability Guide

Executive Summary & Core Challenge

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a fragile, densely functionalized intermediate often utilized in the synthesis of monofluoromethylated nucleosides and amino acids. Users frequently report low yields or "missing product" after concentration.

The Core Issue: This molecule is thermodynamically prone to Retro-Aldol Deformylation .

Unlike standard malonates, the presence of the

This guide provides a self-validating protocol to "freeze" the equilibrium and isolate the intact alcohol.

Mechanism of Decomposition (The "Why")

To prevent decomposition, you must understand the enemy. The decomposition is not a random degradation; it is the chemical reversal of the formation reaction.

The Retro-Aldol Pathway

Under basic conditions (pH > 8) or elevated temperatures (>40°C), the hydroxyl proton is removed (or exchanged), facilitating the collapse of the C-C bond.

Figure 1: The Retro-Aldol decomposition pathway. The fluorine atom stabilizes the leaving group (diethyl fluoromalonate anion), accelerating the loss of formaldehyde.

Troubleshooting Guide (Q&A)

Q1: I had a clean spot on TLC during the reaction, but after rotary evaporation, the NMR shows mostly diethyl 2-fluoromalonate. Where did the hydroxymethyl group go? A: It converted back to formaldehyde and evaporated.

-

Diagnosis: You likely concentrated the solution with residual base present or at a bath temperature that was too high.

-

Fix: Ensure the pH of the aqueous layer is adjusted to 5.0–6.0 before separation. Never concentrate the organic layer above 30°C .

Q2: Can I use saturated Sodium Bicarbonate (

-

Risk: Saturated

has a pH of ~8.3. This is basic enough to trigger the retro-aldol reaction if the contact time is long or if the subsequent drying step is not rigorous. -

Recommendation: Use a dilute phosphate buffer (pH 6) or water acidified slightly with dilute HCl. If you must use bicarbonate to neutralize strong acid, perform the wash quickly and immediately follow with a brine wash to remove traces of base.

Q3: The product smells strongly of formaldehyde. Is this normal? A: No.

-

Diagnosis: This indicates active decomposition. Formaldehyde is a gas (bp -19°C) but highly soluble in water/organics. If you smell it in the neat oil, the equilibrium is shifting to the left.

-